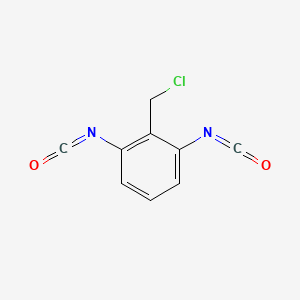
2-(Chloromethyl)-1,3-diisocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,3-diisocyanatobenzene is an aromatic compound that contains a benzene ring substituted with a chloromethyl group and two isocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride with a benzene derivative in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated benzene can then be treated with phosgene to introduce the isocyanate groups.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-1,3-diisocyanatobenzene may involve large-scale chloromethylation and phosgenation processes. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. Safety measures are also crucial due to the toxic and hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with the chloromethyl group or isocyanate groups.
Catalysts: Lewis acids such as zinc chloride are commonly used in the chloromethylation step.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products
Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.
Scientific Research Applications
2-(Chloromethyl)-1,3-diisocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactivity with nucleophiles.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .
Comparison with Similar Compounds
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the isocyanate groups.
Diisocyanatobenzene: Contains isocyanate groups but lacks the chloromethyl group.
Benzyl Chloride: Contains a chloromethyl group but lacks the isocyanate groups.
Uniqueness
2-(Chloromethyl)-1,3-diisocyanatobenzene is unique due to the presence of both a chloromethyl group and two isocyanate groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis, making it valuable for various applications in organic chemistry and materials science.
Properties
CAS No. |
59491-42-8 |
|---|---|
Molecular Formula |
C9H5ClN2O2 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-diisocyanatobenzene |
InChI |
InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2 |
InChI Key |
MSXZMXBJSSFYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


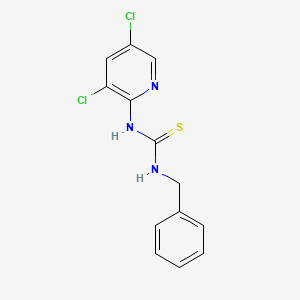
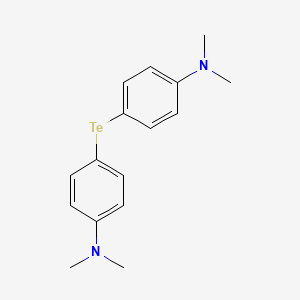
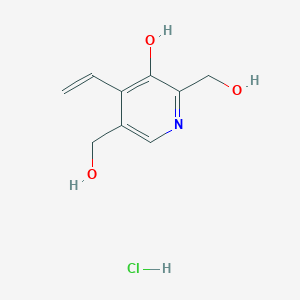
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
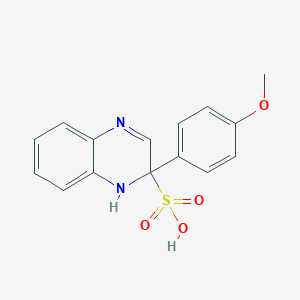
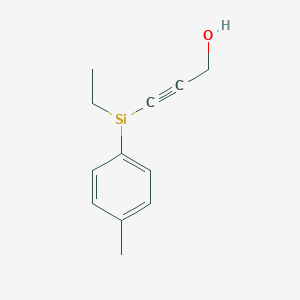
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
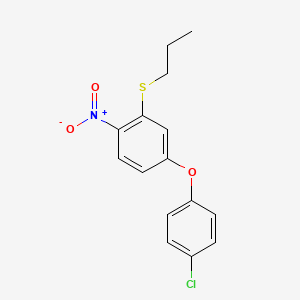
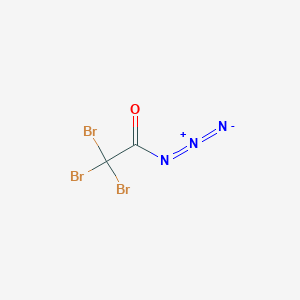
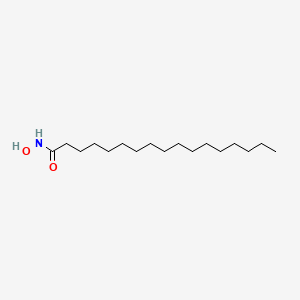
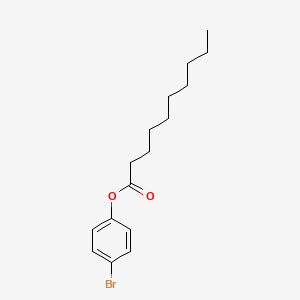
![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
